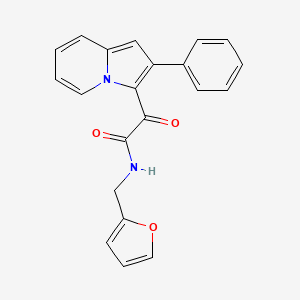
N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide, also known as FPA, is a chemical compound that has attracted a lot of attention in scientific research due to its potential therapeutic applications. FPA belongs to the class of acrylamide derivatives and has been found to exhibit promising results in various studies related to cancer treatment, neurodegenerative disorders, and inflammation.
作用機序
The mechanism of action of N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer progression and neurodegeneration. N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer invasion and metastasis. N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide has been found to exhibit a number of biochemical and physiological effects. In vitro studies have shown that N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide inhibits the proliferation and migration of cancer cells, induces apoptosis, and inhibits the activity of MMPs. N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the development of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide is its relatively simple synthesis method, which makes it easy to produce in large quantities for research purposes. N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide has also been found to exhibit low toxicity, which is desirable for therapeutic applications. However, one of the limitations of N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide. One area of interest is the development of N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide-based drugs for cancer treatment. Further studies are needed to determine the optimal dosage and administration route for N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide in vivo. Additionally, more research is needed to investigate the potential use of N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide in the treatment of other diseases such as inflammation and neurodegenerative disorders. Finally, the development of N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide analogs with improved solubility and bioavailability is an area of ongoing research.
合成法
The synthesis of N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide involves the reaction of 2-fluoroaniline and 4-fluorocinnamic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions and yields N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide as a white crystalline solid.
科学的研究の応用
N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide has been extensively studied for its potential application in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for cancer therapy.
In addition to cancer treatment, N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. N-(2-fluorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the development of Alzheimer's disease.
特性
IUPAC Name |
(E)-N-(2-fluorophenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO/c16-12-8-5-11(6-9-12)7-10-15(19)18-14-4-2-1-3-13(14)17/h1-10H,(H,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDCVWNDQFDFKU-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-fluorophenyl)-3-(4-fluorophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5763749.png)
![4-butoxybenzaldehyde {1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazone](/img/structure/B5763750.png)

![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5763773.png)

![4-[(2-phenylethyl)sulfonyl]morpholine](/img/structure/B5763783.png)
![2-[benzyl(cyclohexylmethyl)amino]ethanol](/img/structure/B5763787.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5763793.png)
![2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5763798.png)
![1-[2-(4-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5763814.png)



